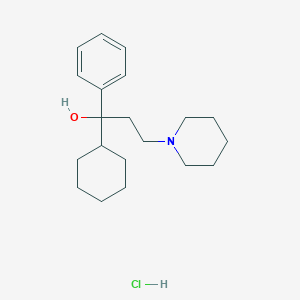

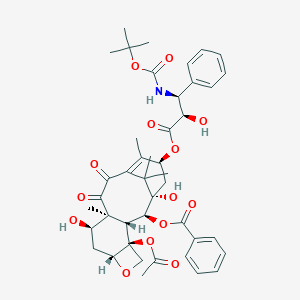

N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

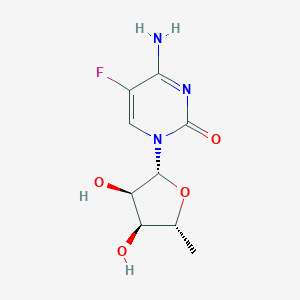

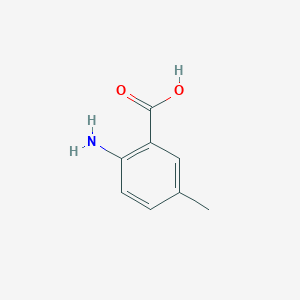

A metabolite of Cabergoline, having affinity for D1 and D2 dopamine receptors in rat striatum

Wirkmechanismus

Target of Action

Desethylcarbamoyl Cabergoline, also known as 114UFJ65CL, N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-, or FCE-21590, primarily targets dopamine D2 receptors . These receptors are 7-transmembrane G-protein coupled receptors associated with Gi proteins . They play a crucial role in various neurological processes, including motor control, cognition, and reward, as well as the modulation of prolactin production .

Mode of Action

Desethylcarbamoyl Cabergoline acts as a potent agonist on dopamine D2 receptors . In lactotrophs, cells in the anterior pituitary gland that produce prolactin, stimulation of dopamine D2 receptors by Desethylcarbamoyl Cabergoline causes inhibition of adenylyl cyclase . This inhibition decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores .

Biochemical Pathways

The primary biochemical pathway affected by Desethylcarbamoyl Cabergoline is the dopamine signaling pathway. By acting as an agonist on dopamine D2 receptors, Desethylcarbamoyl Cabergoline inhibits the production of cAMP, a secondary messenger involved in many biological responses. This inhibition disrupts the normal signaling processes, leading to decreased prolactin secretion .

Pharmacokinetics

Desethylcarbamoyl Cabergoline exhibits linear pharmacokinetics over a dose range of 0.5–7mg . Following oral administration, peak plasma concentrations of Desethylcarbamoyl Cabergoline are reached within 2–3 hours . It is moderately bound (around 40%) to human plasma proteins in a concentration-independent manner . The absolute bioavailability of Desethylcarbamoyl Cabergoline is unknown . It is extensively metabolized by the liver, predominantly via hydrolysis of the acylurea bond of the urea moiety . The elimination half-life of Desethylcarbamoyl Cabergoline estimated from urinary data of healthy subjects ranges between 63 and 109 hours .

Result of Action

The primary molecular effect of Desethylcarbamoyl Cabergoline’s action is the inhibition of prolactin secretion . On a cellular level, this results in a decrease in the production and release of prolactin from lactotrophs in the anterior pituitary gland . This can help manage conditions associated with hyperprolactinemia, such as menstrual irregularities, infertility, and galactorrhea .

Action Environment

The action, efficacy, and stability of Desethylcarbamoyl Cabergoline can be influenced by various environmental factors. For instance, the presence of other highly protein-bound drugs may affect its disposition . .

Eigenschaften

CAS-Nummer |

85329-86-8 |

|---|---|

Molekularformel |

C23H32N4O |

Molekulargewicht |

380.5 g/mol |

IUPAC-Name |

(6aR,9R)-N-[3-(dimethylamino)propyl]-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C23H32N4O/c1-4-10-27-15-17(23(28)24-9-6-11-26(2)3)12-19-18-7-5-8-20-22(18)16(14-25-20)13-21(19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3,(H,24,28)/t17-,19?,21-/m1/s1 |

InChI-Schlüssel |

JJTHJEHDIBAMMM-HPKQAEFZSA-N |

SMILES |

CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Isomerische SMILES |

CN(C)CCCNC(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Kanonische SMILES |

CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |

Aussehen |

Tan Solid |

melting_point |

188-190°C |

Key on ui other cas no. |

85329-86-8 |

Piktogramme |

Irritant |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

N-[3-(Dimethylamino)propyl]-6-(2-propen-1-yl)-(8β)-ergoline-8-carboxamide; (5R,8R,10R)-6-Allyl-N-[3-(dimethylamino)propyl]ergoline-8-carboxamide; FCE 21590 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary routes of elimination for cabergoline in humans?

A1: Following oral administration, cabergoline is primarily eliminated through fecal excretion. Research indicates that approximately 72% of the administered dose is recovered in feces within 10 days []. Urinary excretion represents a secondary route, accounting for about 18% of the dose over the same period [].

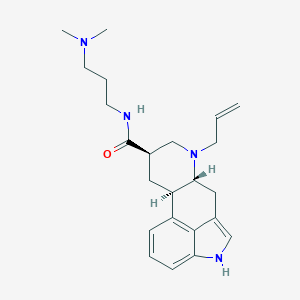

Q2: Is cabergoline extensively metabolized in humans? What are the major metabolites identified?

A2: Yes, cabergoline undergoes significant metabolism in the human body. Less than 14% of the drug is excreted unchanged in urine within the first 24 hours after administration []. The main metabolite identified is the acid derivative, FCE 21589, constituting 38% of urinary radioactivity within the first 24 hours []. Another metabolite, the amide derivative FCE 21590, is found in smaller amounts, representing around 4% of urinary radioactivity within the initial 24 hours [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

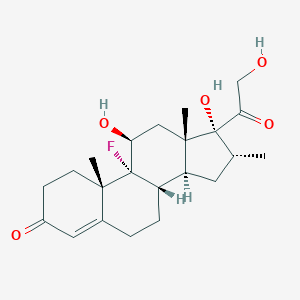

![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)

![(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride](/img/structure/B193569.png)